

Fmoc-Thr(SO₃Na)-OH: A Comprehensive Technical Guide to its Structure and Synthesis

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Compound of Interest

Compound Name: Fmoc-Thr(SO₃Na)-OH

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This technical guide provides an in-depth overview of **Fmoc-Thr(SO₃Na)-OH**, a crucial building block in the synthesis of sulfated peptides. Sulfation is a vital post-translational modification that influences protein structure and function, making sulfated amino acid analogs like **Fmoc-Thr(SO₃Na)-OH** indispensable tools in drug discovery and proteomics research. This document details the chemical structure, synthesis protocols, and available characterization data for this compound.

Chemical Structure and Properties

Fmoc-Thr(SO₃Na)-OH, with the molecular formula C₁₉H₁₈NNaO₈S, is the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected O-sulfated sodium salt of the amino acid threonine. [1] The Fmoc group provides a base-labile protecting group for the amine, making it suitable for solid-phase peptide synthesis (SPPS), while the sulfate group at the hydroxyl side chain introduces a negative charge and potential for specific biological interactions.

Below is a diagram of the chemical structure of **Fmoc-Thr(SO₃Na)-OH**.

Caption: Chemical structure of **Fmoc-Thr(SO₃Na)-OH**.

Synthesis of Fmoc-Thr(SO₃Na)-OH

The synthesis of **Fmoc-Thr(SO₃Na)-OH** presents challenges due to the acid lability of the O-sulfate ester bond. A common and effective method involves the sulfation of Fmoc-Thr-OH using a sulfur trioxide-amine complex, followed by the introduction of the desired counter-ion. For enhanced stability and solubility in organic solvents, the tetrabutylammonium (TBA) salt is often prepared as an intermediate, which can then be converted to the sodium salt via ion exchange.

A proposed two-step synthesis workflow is outlined below:

Caption: Proposed synthesis workflow for **Fmoc-Thr(SO₃Na)-OH**.

Experimental Protocols

1. Synthesis of Fmoc-Thr(SO₃-N⁺Bu₄)-OH (Tetrabutylammonium Salt Intermediate)

This protocol is adapted from a general method for the sulfation of hydroxy amino acids.

- Materials:
 - Fmoc-Thr-OH
 - Sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex
 - Anhydrous N,N-dimethylformamide (DMF)
 - Tetrabutylammonium hydrogen sulfate or similar tetrabutylammonium salt
 - Sodium bicarbonate (NaHCO₃)
 - Citric acid
 - Chloroform (CHCl₃)
 - Sodium sulfate (Na₂SO₄)
- Procedure:
 - Dissolve Fmoc-Thr-OH (1 equivalent) in anhydrous DMF.

- Add the sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex (5 equivalents) to the solution.
- Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Slowly pour the reaction mixture into ice-cold aqueous sodium bicarbonate solution.
- Add a solution of a tetrabutylammonium salt (e.g., tetrabutylammonium hydrogen sulfate) to the aqueous mixture.
- Adjust the pH to approximately 4 with a citric acid solution.
- Extract the aqueous layer with chloroform.
- Wash the combined organic extracts with citric acid solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Thr(SO₃-N+Bu₄)-OH.

2. Conversion to **Fmoc-Thr(SO₃Na)-OH** (Sodium Salt)

- Materials:
 - Fmoc-Thr(SO₃-N+Bu₄)-OH
 - Strong cation-exchange resin in the sodium form (e.g., Dowex 50WX8)
 - Methanol or another suitable organic solvent
- Procedure:
 - Dissolve the crude Fmoc-Thr(SO₃-N+Bu₄)-OH in a suitable solvent like methanol.
 - Pass the solution through a column packed with a strong cation-exchange resin that has been pre-conditioned to the sodium form.
 - Elute the product from the column with the same solvent.

- Collect the fractions containing the product (monitored by TLC or LC-MS).
- Evaporate the solvent under reduced pressure to obtain **Fmoc-Thr(SO₃Na)-OH**.
- The final product can be further purified by recrystallization or chromatography if necessary.

Quantitative Data

Specific, peer-reviewed quantitative data for the synthesis and characterization of **Fmoc-Thr(SO₃Na)-OH** is limited in the readily available literature. However, data from commercial suppliers and analogous compounds provide valuable information.

Parameter	Value/Range	Remarks
Molecular Formula	C19H18NNaO8S	
Molecular Weight	443.4 g/mol	
Purity	≥98%	As reported by commercial suppliers.[2]
Yield	High	Yields for the synthesis of the analogous Fmoc-Thr(SO3-N+Bu4)-OH are reported to be high, suggesting a similar expectation for the sodium salt after efficient ion exchange.
Appearance	White to off-white solid	General appearance for this type of compound.
Solubility	Soluble in DMF, water	Expected solubility based on the structure and related compounds. The TBA salt exhibits good solubility in other organic solvents.
NMR Data	Not available	Detailed 1H and 13C NMR data for this specific compound are not readily available in the searched literature.
Mass Spectrometry	Not available	Detailed mass spectrometry data for this specific compound are not readily available in the searched literature.

Conclusion

Fmoc-Thr(SO3Na)-OH is a key reagent for the incorporation of O-sulfated threonine into synthetic peptides. While its synthesis requires careful handling due to the lability of the sulfate group, the use of stable intermediates like the tetrabutylammonium salt facilitates its

preparation. The detailed protocols and structural information provided in this guide serve as a valuable resource for researchers in the fields of peptide chemistry, drug development, and chemical biology, enabling the synthesis of complex sulfated peptides for a wide range of applications. Further research into the detailed characterization of this compound would be beneficial to the scientific community.

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References

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